

# A Comparative Guide to Next-Generation Near-Infrared (NIR) Thiol Probes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NIR-Thiol dinitrobenzenesulfonate

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The detection of biological thiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—is crucial for understanding cellular redox homeostasis and its role in various diseases. Next-generation near-infrared (NIR) fluorescent probes offer significant advantages for this purpose, including deeper tissue penetration, reduced photodamage, and higher signal-to-noise ratios compared to traditional ultraviolet or visible light probes.<sup>[1][2][3]</sup> This guide provides a comparative overview of recently developed NIR thiol probes, focusing on their performance, sensing mechanisms, and the experimental protocols for their evaluation.

## Performance Comparison of NIR Thiol Probes

The selection of an appropriate NIR thiol probe depends on the specific requirements of the experiment, such as the target analyte, desired sensitivity, and response time. The following table summarizes the key performance metrics of several recently developed probes.

Probe Name	Target Analyte(s)	Excitation ( $\lambda_{ex}$ , nm)	Emission ( $\lambda_{em}$ , nm)	Stokes Shift (nm)	Limit of Detection (LOD)	Response Time	Key Features & Selectivity
TCFCI-GSH	GSH	560	~610	~50	0.45 $\mu$ M	15 min	"Turn-on" probe for GSH at biologically relevant concentrations.[4]
Probe 1 (Dicyanoisophorone-DNBS)	Cys, Hcy, GSH	Not specified	~680	134	Cys: 36.0 nM, Hcy: 39.0 nM, GSH: 48.0 nM	< 5 min	Fast response, large Stokes shift, used for imaging in cells, zebrafish, and tumor tissue.[5]
CYNA	Cys	Not specified	820	Not specified	14 nM	Not specified	Highly water-soluble, specific for Cys over Hcy and GSH, used for in vivo imaging

in mice.

[\[6\]](#)

Large Stokes shift, selective for Cys over Hcy and GSH, used in living cells and mice.[\[7\]](#)

TMN-Cys

Cys

Not specified

Not specified

210

79 nM

Not specified

NIR-4

Cys, Hcy

Not specified

656

Not specified

Not specified

Not specified

Based on a squaraine dye with a 2,4-dinitrobenzenesulfonyl reactive site.[\[1\]](#)[\[8\]](#)

NIR-6

Cys

520 / 720

570 / 780

&gt; 50

Not specified

30 min

Ratiometric probe with high selectivity for Cys over Hcy and GSH.[\[1\]](#)  
[\[8\]](#)

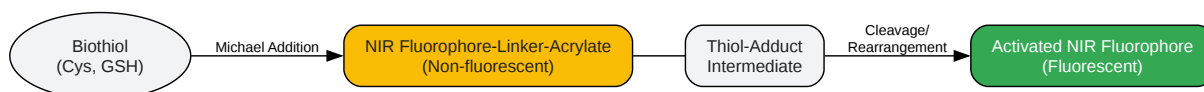
NIR-9	Cys	650	750	100	1.26 $\mu$ M	Not specified	Discriminates between Cys, Hcy, and GSH based on emission patterns. <a href="#">[1]</a>
NIR-15b	Cys, Hcy	650	776	126	Cys: 0.66 $\mu$ M, Hcy: 1.22 $\mu$ M	Not specified	Selective for Cys/Hcy over GSH. <a href="#">[1]</a> <a href="#">[8]</a>
Cys-NR	Cys	Not specified	650	Not specified	0.44 $\mu$ M	Not specified	Nile red-based probe with good selectivity for Cys. <a href="#">[9]</a>
NIR-28a	Cys	600	710	110	82 nM	150 min	Hemicyanine-based turn-on probe for Cys. <a href="#">[1]</a>

## Signaling Pathways and Sensing Mechanisms

The detection of thiols by these NIR probes is typically achieved through specific chemical reactions that lead to a change in the fluorophore's properties. Common mechanisms include Michael addition, cleavage of quenching groups, and intramolecular cyclization.

## Michael Addition and Cleavage Mechanism

Many probes utilize a Michael addition reaction where the thiol group attacks an electron-deficient double bond in the probe. This is often followed by the cleavage of a quenching group, leading to a "turn-on" fluorescence response. A common recognition motif is an acrylate group.

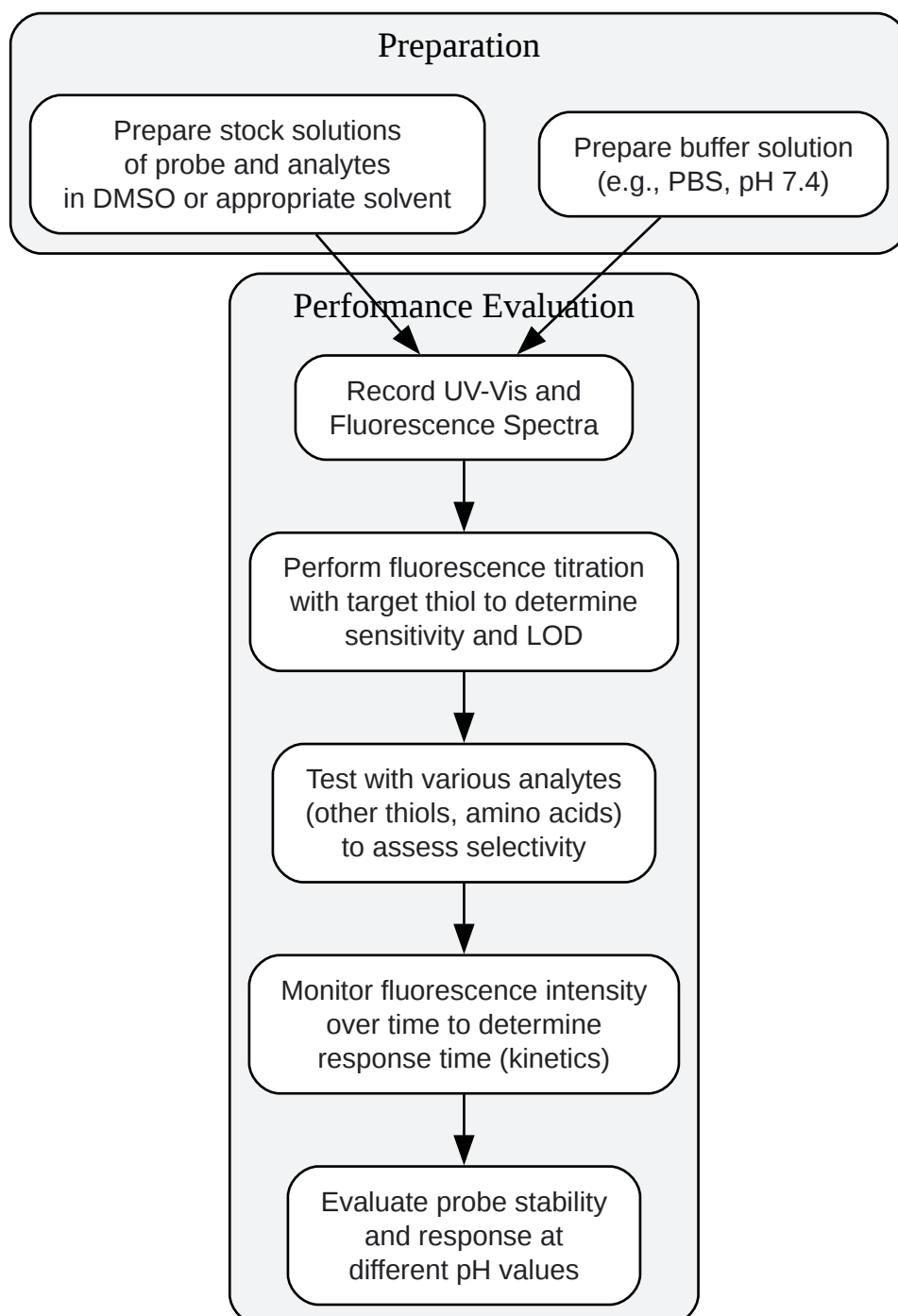
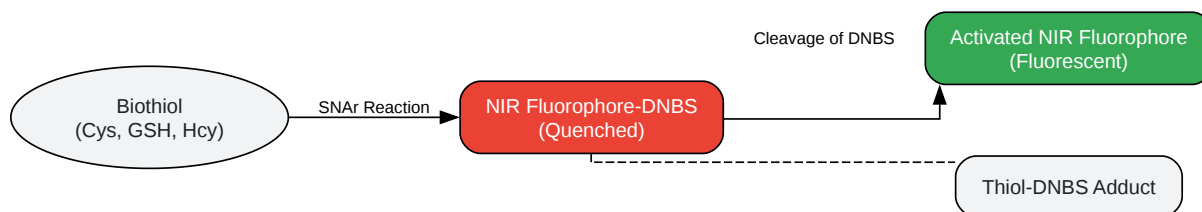


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Caption: General mechanism for thiol detection via Michael addition and subsequent cleavage.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Mechanism

Another common strategy involves the cleavage of a recognition moiety, such as a 2,4-dinitrobenzenesulfonyl (DNBS) group, through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction with the thiol. The DNBS group often acts as a photoinduced electron transfer (PET) quencher. Its removal restores the fluorescence of the NIR dye.



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Address: 3281 E Guasti Rd

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